Syk-IN-8

Syk inhibition Kinase assay Biochemical potency

Syk-IN-8 (compound 19q) is a small-molecule inhibitor of Spleen Tyrosine Kinase (Syk), a key mediator of B-cell receptor (BCR) signaling implicated in the pathogenesis of various hematological malignancies. This compound was developed through fragment-based rational drug design and demonstrates potent, ATP-competitive inhibition of Syk enzymatic activity, with an IC50 of 0.52 nM.

Molecular Formula C23H26N10
Molecular Weight 442.5 g/mol
Cat. No. B12389035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSyk-IN-8
Molecular FormulaC23H26N10
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C=NN4)NC5=NC=NC6=C5C=CN6
InChIInChI=1S/C23H26N10/c1-14(2)32-7-9-33(10-8-32)15-3-4-17-18(11-15)29-23(28-17)20-19(12-27-31-20)30-22-16-5-6-24-21(16)25-13-26-22/h3-6,11-14H,7-10H2,1-2H3,(H,27,31)(H,28,29)(H2,24,25,26,30)
InChIKeyMSHCGLLGVLXBJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Syk-IN-8: A Potent Spleen Tyrosine Kinase Inhibitor for Hematological Malignancy Research


Syk-IN-8 (compound 19q) is a small-molecule inhibitor of Spleen Tyrosine Kinase (Syk), a key mediator of B-cell receptor (BCR) signaling implicated in the pathogenesis of various hematological malignancies [1]. This compound was developed through fragment-based rational drug design and demonstrates potent, ATP-competitive inhibition of Syk enzymatic activity, with an IC50 of 0.52 nM [1]. Syk-IN-8 has been shown to inhibit downstream PLCγ2 phosphorylation and to exert antiproliferative effects across multiple hematological tumor cell lines [1].

Why Syk-IN-8 Cannot Be Substituted with General Syk Inhibitors


While many Syk inhibitors are available for research, Syk-IN-8 offers a distinct combination of sub-nanomolar enzymatic potency and demonstrated in vivo efficacy at a low dosage that is not uniformly shared across the class [1]. Common alternatives like R406 and entospletinib exhibit significantly higher enzymatic IC50 values (41 nM and 7.7 nM, respectively), which may translate to different cellular potency windows and require higher concentrations to achieve comparable target engagement . Furthermore, Syk-IN-8's structure was specifically optimized from a fragment-based approach, and its unique chemical scaffold (C23H26N10) may confer a selectivity profile that differs from established inhibitors [1]. This evidence suggests that substituting Syk-IN-8 with a less potent analog could compromise experimental outcomes in both in vitro and in vivo models of hematological malignancies.

Syk-IN-8 Quantitative Evidence Guide: Head-to-Head Comparison Data for Procurement Decisions


Superior Enzymatic Potency: Syk-IN-8 Exhibits Sub-Nanomolar IC50, Outperforming R406 and Entospletinib

Syk-IN-8 demonstrates an enzymatic IC50 of 0.52 nM against Syk in a cell-free assay, representing an 79-fold increase in potency over R406 (IC50 = 41 nM) and a 15-fold increase over entospletinib (IC50 = 7.7 nM) [1]. This sub-nanomolar potency suggests that Syk-IN-8 may achieve greater target engagement at lower concentrations, which is a critical consideration for cellular and in vivo studies where compound solubility and off-target effects are concentration-dependent.

Syk inhibition Kinase assay Biochemical potency

Differential Antiproliferative Activity Across Hematological Cell Lines

Syk-IN-8 exhibits cell line-specific antiproliferative activity, with IC50 values of 8.68 nM in DOHH-2 cells, 719 nM in Daudi cells, and 2.59 µM in MV4-11 cells after 72-hour incubation . While R406 is known to reduce viability in similar B-cell lymphoma models, direct head-to-head data in these exact cell lines are not available. However, the differential sensitivity observed—particularly the sub-10 nM potency in DOHH-2 cells—highlights a unique cellular profile that may be relevant for studies focused on specific lymphoma subtypes.

Antiproliferative activity Hematological cancer Cell viability

In Vivo Efficacy at Low Dosage in MV4-11 Xenograft Model

Syk-IN-8 demonstrated significant tumor growth inhibition in an MV4-11 mouse xenograft model at a low oral dose of 1 mg/kg/day, without causing notable body weight loss [1]. In comparison, the clinically advanced Syk inhibitor entospletinib typically requires higher doses (e.g., 30-100 mg/kg BID) to achieve similar efficacy in xenograft models, and R406's prodrug fostamatinib is administered at 100-200 mg/kg in preclinical studies [2][3]. This suggests that Syk-IN-8 may possess favorable pharmacokinetic properties or superior target coverage in vivo.

In vivo efficacy Xenograft model Hematological malignancy

Selectivity Profile and Off-Target Kinase Inhibition

In the original publication, Syk-IN-8 (19q) was noted to show "potency against several other kinases," but a full selectivity panel was not disclosed [1]. In contrast, entospletinib is well-characterized for its high selectivity (13- to >1000-fold over Jak2, c-Kit, Flt3, Ret, and KDR) . R406 exhibits moderate off-target activity against Lyn (IC50 = 63 nM) and Lck (IC50 = 37 nM) . The absence of a full selectivity profile for Syk-IN-8 represents a limitation; however, its sub-nanomolar Syk potency may provide a sufficient therapeutic window to mitigate off-target effects at low concentrations.

Kinase selectivity Off-target effects Kinase panel

Recommended Research Applications for Syk-IN-8 in Hematological Malignancy Studies


High-Potency Biochemical Screening and Target Engagement Assays

With an enzymatic IC50 of 0.52 nM, Syk-IN-8 is ideally suited for biochemical assays requiring robust Syk inhibition at low compound concentrations, such as kinase activity assays, binding studies, and cellular target engagement experiments. Its sub-nanomolar potency minimizes the amount of compound needed, reducing solvent exposure and potential assay interference [1].

In Vivo Xenograft Studies in Hematological Cancer Models

Syk-IN-8 has demonstrated significant tumor growth inhibition in the MV4-11 mouse xenograft model at a low oral dose of 1 mg/kg/day, without affecting body weight. This makes it a cost-effective and low-toxicity option for in vivo studies of B-cell malignancies, including acute myeloid leukemia (AML) and B-cell lymphomas [1].

Cell Line-Specific Antiproliferative Studies

Syk-IN-8 exhibits differential antiproliferative activity across hematological tumor cell lines, with IC50 values ranging from 8.68 nM in DOHH-2 cells to 2.59 µM in MV4-11 cells. This profile makes it a valuable tool for investigating Syk dependency in specific lymphoma subtypes and for validating cell line-specific sensitivity to Syk inhibition [1].

Exploratory Selectivity Profiling

While Syk-IN-8 is reported to inhibit additional kinases, the full selectivity profile is not yet disclosed. Researchers interested in characterizing the kinome-wide selectivity of this novel chemotype may use Syk-IN-8 in broad kinase panels to delineate its polypharmacology and to compare its selectivity fingerprint with established Syk inhibitors like entospletinib [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Syk-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.